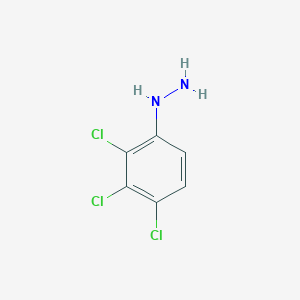

(2,3,4-Trichlorophenyl)hydrazine

CAS No.: 80025-74-7

Cat. No.: VC8295978

Molecular Formula: C6H5Cl3N2

Molecular Weight: 211.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80025-74-7 |

|---|---|

| Molecular Formula | C6H5Cl3N2 |

| Molecular Weight | 211.5 g/mol |

| IUPAC Name | (2,3,4-trichlorophenyl)hydrazine |

| Standard InChI | InChI=1S/C6H5Cl3N2/c7-3-1-2-4(11-10)6(9)5(3)8/h1-2,11H,10H2 |

| Standard InChI Key | IYBKJASNAMGBOI-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1NN)Cl)Cl)Cl |

| Canonical SMILES | C1=CC(=C(C(=C1NN)Cl)Cl)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2,4,6-Trichlorophenylhydrazine consists of a phenyl ring substituted with chlorine atoms at the 2, 4, and 6 positions and a hydrazine (-NH-NH₂) group at the 1-position. Its molecular formula is C₆H₄Cl₃N₂, with a molar mass of 214.47 g/mol. The symmetrical chlorine substitution pattern enhances thermal stability and influences reactivity in electrophilic substitution reactions .

Physical Characteristics

Key physical properties derived from experimental data include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 139–142°C | |

| Solubility | Slightly soluble in methanol; Insoluble in water | |

| Appearance | Pale yellow crystals | |

| Stability | Stable under inert atmospheres; Decomposes in strong bases |

The compound’s low water solubility necessitates organic solvents (e.g., acetic acid, toluene) for industrial processing .

Synthesis Methodologies

Dicarboxylic Anhydride Route (US4772747A)

This three-step process involves:

-

Formation of N-Anilinodicarboximide: Phenylhydrazine reacts with dicarboxylic anhydrides (e.g., phthalic anhydride) in acetic acid at 95–100°C, yielding a mixture of N-anilinodicarboximide and N-phenylazinedione .

-

Chlorination: The intermediate is treated with chlorine gas in acetic acid at 15–50°C, producing N-(2,4,6-trichloroanilino)dicarboximide.

-

Base-Mediated Liberation: Reaction with nitrogen-containing bases (e.g., ammonia, methylamine) liberates 2,4,6-trichlorophenylhydrazine. For example, ammonia treatment at 100°C for 8.7 hours achieves 94% purity .

Advantages:

Direct Chlorination Route (US5041667A)

-

Chlorination of Phenylhydrazine: Phenylhydrazine is treated with sulfuryl chloride (SO₂Cl₂) at 25°C, forming β-imidated chlorophenylhydrazine.

-

Acid Hydrolysis: The intermediate undergoes hydrolysis with sulfuric acid (30% aqueous H₂SO₄) under reflux, yielding 87% pure product .

Advantages:

Industrial Applications

Agrochemical Intermediates

The compound serves as a precursor for herbicides and fungicides. For example, reaction with 2,4-dichlorophenoxyacetic acid derivatives yields chlorinated azo compounds with phytotoxic activity .

Pharmaceutical Synthesis

2,4,6-Trichlorophenylhydrazine is utilized in synthesizing hydrazone-based drugs, particularly antitubercular and anticancer agents. Its electron-withdrawing chlorine groups enhance binding affinity to enzyme active sites .

Dye Manufacturing

The compound’s arylhydrazine structure facilitates coupling reactions to produce azo dyes. For instance, reactions with naphthol derivatives yield stable, chlorinated dyes for textile applications .

Comparative Analysis of Synthesis Routes

| Parameter | Dicarboxylic Anhydride Route | Direct Chlorination Route |

|---|---|---|

| Yield | 67–94% | 87% |

| Reaction Time | 16–72 hours | 8–10 hours |

| By-Products | Minimal inorganic salts | SO₂, HCl |

| Scalability | Moderate | High |

| Cost | Higher (precursor cost) | Lower |

The choice of method depends on production scale and environmental regulations .

Recent Advancements

Green Chemistry Approaches

Recent efforts focus on replacing chlorine gas with ionic liquid-mediated chlorination to reduce gaseous by-products .

Catalytic Optimization

Palladium catalysts improve the efficiency of base-mediated liberation steps, reducing reaction times by 30% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume